2,6-Pyridinedicarbonyl diazide, 4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarbonyl diazide, 4-bromo- is a chemical compound with the molecular formula C7H2BrN7O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both diazide and bromo functional groups makes it a compound of interest in various chemical reactions and applications .
Preparation Methods
The synthesis of 2,6-Pyridinedicarbonyl diazide, 4-bromo- typically involves the reaction of 2,6-Pyridinedicarbonyl dichloride, 4-bromo- with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the diazide compound .
Chemical Reactions Analysis
2,6-Pyridinedicarbonyl diazide, 4-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Cycloaddition Reactions: The diazide groups can undergo cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.
Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Pyridinedicarbonyl diazide, 4-bromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarbonyl diazide, 4-bromo- involves its ability to undergo various chemical transformations. The diazide groups can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be used to modify the compound’s structure and properties, making it useful in different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
2,6-Pyridinedicarbonyl diazide, 4-bromo- can be compared with other similar compounds, such as:
2,6-Pyridinedicarbonyl dichloride, 4-bromo-: This compound is a precursor in the synthesis of the diazide derivative and has different reactivity due to the presence of dichloride groups.
4-Bromo-2,6-pyridinedicarboxylic acid: This compound lacks the diazide groups and has different chemical properties and applications.
The uniqueness of 2,6-Pyridinedicarbonyl diazide, 4-bromo- lies in its combination of diazide and bromo functional groups, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
329974-10-9 |
---|---|
Molecular Formula |
C7H2BrN7O2 |
Molecular Weight |
296.04 g/mol |
IUPAC Name |
4-bromopyridine-2,6-dicarbonyl azide |
InChI |
InChI=1S/C7H2BrN7O2/c8-3-1-4(6(16)12-14-9)11-5(2-3)7(17)13-15-10/h1-2H |
InChI Key |
LSABOQFQZXBSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.